7-Fluorobenzo[b]thiophene-6-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5FOS |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
7-fluoro-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-5H |
InChI Key |
STLABWSKULXCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)F)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Fluorobenzo B Thiophene 6 Carbaldehyde
Regioselective Synthesis of the Benzo[b]thiophene Core
The de novo construction of the 7-Fluorobenzo[b]thiophene-6-carbaldehyde molecule requires precise control over the introduction of substituents on the benzene (B151609) ring prior to or during the cyclization process to form the thiophene (B33073) ring.
Cyclization Approaches to Substituted Benzo[b]thiophenes
The synthesis of the benzo[b]thiophene core can be achieved through various cyclization strategies. One prominent method involves the electrophilic cyclization of ortho-alkynyl thioanisoles. This approach allows for the construction of the thiophene ring with substituents already in place on the benzene precursor. For instance, the cyclization of an o-alkynyl thioanisole (B89551) bearing a bromine atom at the para-position to the thiomethyl group has been shown to yield the corresponding 6-bromo benzo[b]thiophene in excellent yield. nih.gov This highlights the feasibility of constructing the benzo[b]thiophene skeleton with a halogen at a position analogous to the desired fluorine in the target molecule.
Another powerful strategy involves the generation of thienobenzynes from ortho-silylaryl triflate precursors. These highly reactive intermediates can then undergo various cycloaddition reactions to furnish multisubstituted benzo[b]thiophenes. This method provides a versatile entry to a wide range of substitution patterns on the benzo[b]thiophene core.
Strategic Introduction of Fluorine at the 7-Position
The introduction of a fluorine atom at the 7-position of the benzo[b]thiophene core can be approached in two primary ways: by starting with a pre-fluorinated precursor or by direct fluorination of the benzo[b]thiophene ring system.
A synthetic route starting from a fluorinated precursor, such as a 2-fluoro-3-halothiophenol, would ensure the regioselective placement of the fluorine atom. Subsequent reaction with an appropriate two-carbon synthon would lead to the desired 7-fluorobenzo[b]thiophene (B1321478). Anodic fluorination of benzo[b]thiophene derivatives has been reported, although it can lead to a mixture of di- and trifluorinated products. researchgate.net However, the anodic fluorination of methyl α-(2-cyanophenylthio)acetate followed by intramolecular cyclization has been shown to produce 3-amino-2-fluorobenzo[b]thiophene in excellent yield, demonstrating the potential of electrochemical methods in the synthesis of fluorinated benzo[b]thiophenes. researchgate.net
Electrophilic fluorinating agents, such as Selectfluor®, are widely used for the introduction of fluorine onto aromatic and heterocyclic rings. While the direct electrophilic fluorination of unsubstituted benzo[b]thiophene might lead to a mixture of isomers, the regioselectivity can be influenced by existing substituents on the ring. chalmers.sersc.orgnih.gov
Controlled Formylation at the 6-Position
With the 7-fluorobenzo[b]thiophene core in hand, the next critical step is the controlled introduction of a carbaldehyde group at the 6-position. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The regioselectivity of this reaction is highly dependent on the electronic and steric properties of the substrate. For example, the Vilsmeier-Haack formylation of 4-methoxybenzo[b]thiophene (B1252323) results in formylation at the 7-position, indicating that the directing effect of existing substituents is a key factor.
A powerful strategy for achieving regioselective formylation is through Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This technique involves the use of a directing group to guide the deprotonation of an aromatic ring by a strong base, typically an organolithium reagent, at the position ortho to the directing group. The resulting aryllithium species can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to install a formyl group. baranlab.org In the context of 7-fluorobenzo[b]thiophene, the fluorine atom itself can act as a weak directing group, potentially facilitating lithiation at the adjacent 6-position.
Functionalization Strategies on Pre-existing Benzo[b]thiophene Derivatives
An alternative approach to the synthesis of this compound involves the direct functionalization of a pre-formed 7-fluorobenzo[b]thiophene. This strategy relies on the selective activation of a C-H bond at the 6-position.
Direct C-H Functionalization for Carbaldehyde Installation
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials.
Transition metal catalysis offers a versatile platform for the direct functionalization of C-H bonds. nih.govamericanelements.comdntb.gov.uanih.govnih.gov Palladium, rhodium, and iridium complexes are known to catalyze a variety of C-H activation/functionalization reactions on heterocyclic systems. While the direct C-H formylation of benzo[b]thiophenes is a challenging transformation, recent advances in catalyst design and reaction conditions are expanding the scope of such reactions.
Palladium-catalyzed C-H functionalization of heteroarenes is a well-established field. researchgate.net For instance, palladium catalysts have been employed for the direct arylation of benzo[b]thiophenes. While direct C-H formylation is less common, palladium-catalyzed formylation of aryl halides using various formylating agents is a known transformation and could potentially be adapted for the direct C-H functionalization of a 7-fluorobenzo[b]thiophene.
Iridium-catalyzed C-H borylation of thiophenes has been shown to be a versatile method for the introduction of a functional group handle, which can then be converted to other functionalities. nih.gov A similar strategy could be envisioned for 7-fluorobenzo[b]thiophene, where a boryl group is first installed at the 6-position via iridium-catalyzed C-H activation, followed by oxidation to the corresponding aldehyde.
Metal-Free C-H Functionalization
Recent advancements in organic synthesis have emphasized the development of metal-free C-H functionalization reactions to avoid potential contamination of products with residual metals, which is particularly crucial for pharmaceutical and electronic applications. researchgate.net These methods offer alternative pathways for creating carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds.
One prominent metal-free strategy for functionalizing benzothiophenes involves the activation of the sulfur atom. By oxidizing the benzothiophene (B83047) to a benzothiophene S-oxide, the electronic properties of the ring system are altered, enabling subsequent C-H functionalization. nih.govresearchgate.net This approach often utilizes an interrupted Pummerer reaction, which can be employed to introduce various substituents. researchgate.netmanchester.ac.uk For instance, the activation of benzothiophene S-oxides with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) can generate a reactive intermediate susceptible to nucleophilic attack. nih.gov This strategy has been successfully used for the C4-arylation of benzothiophenes bearing an electron-withdrawing group at the C3 position. nih.govnih.gov While this specific example targets the C4 position, modulation of the substrate and reaction conditions could potentially be adapted to functionalize other positions of the benzothiophene core, including the C7 position.
The key steps in this process typically involve:
Oxidation: The parent benzothiophene is oxidized to the corresponding S-oxide.
Activation: The S-oxide is activated, often with an anhydride, to initiate a Pummerer-type cascade.
Functionalization: A nucleophile or coupling partner is introduced to functionalize a specific C-H bond.
This metal-free approach is compatible with sensitive functional groups like halides and formyl groups, which is a significant advantage for the synthesis of complex molecules like this compound. nih.gov
| Reaction Type | Key Reagents | Mechanism | Potential Application | Reference |
| Metal-Free C-H Arylation | Benzothiophene S-oxide, Phenol, TFAA | Interrupted Pummerer Reaction | Arylation at the C4 position | nih.gov, nih.gov |
| Metal-Free Annulation | Arenes, Sulfoxide Precursors | Pummerer/ manchester.ac.ukmanchester.ac.uk-Sigmatropic Rearrangement | Formation of the benzothiophene core | researchgate.net, manchester.ac.uk |
Electrophilic and Nucleophilic Fluorination Techniques
The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination strategies. sigmaaldrich.com The choice of method often depends on the nature of the substrate and the desired regioselectivity.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring or an organometallic species, with an electrophilic fluorine source ("F+"). wikipedia.org Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more manageable than elemental fluorine. sigmaaldrich.comwikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. wikipedia.orgnih.gov For the synthesis of the target molecule, an appropriate benzo[b]thiophene-6-carbaldehyde (B1585829) precursor could be subjected to electrophilic fluorination. The inherent directing effects of the substituents would need to be carefully considered to achieve fluorination at the C7 position.
Nucleophilic fluorination typically involves the displacement of a leaving group (e.g., a halide or a nitro group) by a fluoride (B91410) ion source, such as potassium fluoride or cesium fluoride. This method is particularly effective for aromatic rings that are activated by electron-withdrawing groups. A plausible route to this compound could involve preparing a precursor with a suitable leaving group at the 7-position, such as 7-chloro- or 7-nitrobenzo[b]thiophene-6-carbaldehyde, and then performing a nucleophilic aromatic substitution (SNAr) reaction.
| Fluorination Method | Typical Reagents | Substrate Requirement | Mechanism | Reference |
| Electrophilic Fluorination | NFSI, Selectfluor® | Electron-rich arene or organometallic intermediate | Electrophilic Aromatic Substitution | wikipedia.org, nih.gov |
| Nucleophilic Fluorination | KF, CsF | Arene with a good leaving group and electron-withdrawing groups | Nucleophilic Aromatic Substitution (SNAr) | sigmaaldrich.com, sigmaaldrich.com |
Ortho-Directed Metalation and Subsequent Trapping
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be "trapped" with a suitable electrophile. uwindsor.ca
To synthesize this compound, a DoM strategy could be envisioned in several ways. For example, starting with a 6-substituted benzo[b]thiophene where the substituent can act as a DMG (e.g., a protected carbaldehyde or a related group like an amide or O-carbamate), metalation would be directed to the C7 position. thieme-connect.com Subsequent quenching of the lithiated intermediate with an electrophilic fluorinating agent (e.g., NFSI) would install the fluorine atom at the desired position. This method offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution. wikipedia.org A study by Snieckus and coworkers demonstrated a DoM–halocyclization route to generate 2,3,7-trisubstituted benzothiophenes, highlighting the utility of this approach for functionalizing the C7 position. thieme-connect.com
The sequence for this approach would be:
Installation of a directing group at the C6 position of a benzo[b]thiophene.
Lithiation with a strong base (e.g., LDA, n-BuLi) to deprotonate the C7 position.
Trapping the resulting aryllithium species with an electrophilic fluorine source.
Conversion of the directing group into the carbaldehyde functionality, if necessary.
Annulative Functionalization Strategies
Instead of functionalizing a pre-formed benzo[b]thiophene ring, annulative strategies build the heterocyclic ring from appropriately substituted precursors. This approach allows for the incorporation of the desired substituents on the starting materials, thereby controlling the final substitution pattern of the product.
One such strategy involves the reaction of an aryne with an alkynyl sulfide (B99878), which can produce a range of substituted benzothiophenes in a single step. rsc.org To apply this to the target molecule, one could generate an aryne from a 1-fluoro-2-formyl-3-((trimethylsilyl)oxy)benzene derivative, which would then react with an appropriate alkynyl sulfide to construct the thiophene ring.
Another versatile method is the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.org A starting material such as 2-alkynyl-3-fluoro-4-(protected formyl)thioanisole could undergo cyclization initiated by an electrophile to yield the desired this compound skeleton. This method provides excellent control over the substitution pattern of the final product.
Novel Synthetic Routes and Process Optimization
Multicomponent Reactions Incorporating Benzo[b]thiophene Precursors
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.gov MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
While a specific MCR for this compound is not explicitly documented, the principles can be applied. For instance, a palladium-catalyzed four-component synthesis of thiophene derivatives has been reported, which combines terminal alkynes, aryl iodides, and a sulfur source. dntb.gov.ua A hypothetical MCR could involve a suitably substituted fluorinated aryl iodide, a partner containing the aldehyde or a precursor, an alkyne, and a sulfur donor to construct the functionalized benzo[b]thiophene core in a convergent manner. The development of such a process would offer a highly efficient and modular route to the target compound and its analogs.
Organocatalytic and Asymmetric Synthetic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, often providing excellent stereoselectivity. While the target molecule, this compound, is achiral, organocatalytic methods can be instrumental in achieving high regioselectivity or in the synthesis of chiral derivatives.
For example, quinine-derived bifunctional thiourea (B124793) catalysts have been used for the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones. rsc.org This demonstrates the potential of organocatalysis to construct complex polycyclic systems based on the benzo[b]thiophene scaffold under mild conditions. rsc.org Applying organocatalysis to the synthesis of the target compound could involve a regioselective functionalization of a prochiral benzo[b]thiophene precursor or a catalytic annulation process where the catalyst controls the formation of the substituted ring system. These approaches offer mild reaction conditions and can avoid the use of toxic or expensive metal catalysts.
Electrosynthetic Methods for Fluorinated Heterocycles
Electrosynthesis is emerging as a powerful and sustainable strategy for the synthesis of complex organic molecules, including fluorinated heterocycles. This approach utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. nih.gov The application of electrosynthesis to the preparation of fluorinated heterocycles, such as this compound, offers a promising alternative to traditional synthetic methods. researchgate.net
Electrochemical fluorination (ECF), or electrofluorination, is a primary method for creating carbon-fluorine bonds. wikipedia.org While some ECF processes, like the Simons and Phillips Petroleum processes, are designed for perfluorination, selective electrochemical fluorination is more relevant for the targeted synthesis of molecules like this compound. wikipedia.orgacs.org Selective fluorination can often be achieved in aprotic solvents containing a fluoride ion source, leading to mono- or difluorinated products. acs.org
The success of selective electrochemical fluorination is highly dependent on the reaction conditions. Key parameters that must be optimized include the choice of solvent, the supporting electrolyte, and the anode material. acs.orgresearchgate.net For instance, dimethoxyethane (DME) has been identified as a superior solvent in some fluorination reactions as it can help to suppress anode passivation and enhance the nucleophilicity of the fluoride ion. researchgate.net The supporting fluoride salt and solvent combination is critical for achieving efficient and selective fluorination. acs.org
One of the main challenges in the electrosynthesis of complex fluorinated heterocycles is controlling the regioselectivity of the fluorination. In aromatic and heterocyclic systems, a mixture of products can be formed. researchgate.net However, the use of electroauxiliaries, such as a phenylthio group, can help to direct the position of fluorination on various heterocyclic compounds. acs.org
While a direct electrosynthesis of this compound has not been extensively reported, the principles of electrosynthetic methods for fluorinated heterocycles can be applied. A potential conceptual pathway could involve the direct C-H fluorination of a benzothiophene precursor. C-H functionalization is a known transformation in organic electrosynthesis. acs.org
The following table summarizes general conditions and findings for the electrochemical fluorination of heterocyclic and aromatic compounds, which could inform a potential synthetic route to this compound.
| Parameter | General Conditions & Observations |
| Solvent | Aprotic solvents are commonly used. DME has shown to be effective in preventing anode passivation. researchgate.net Acetonitrile is also used, sometimes in combination with DME. researchgate.net |
| Supporting Electrolyte | Fluoride salts are necessary as the fluorine source. Triethylamine trishydrofluoride ((C₂H₅)₃N·3HF) is a common choice. wikipedia.org |
| Anode Material | Platinum or nickel anodes are often employed. wikipedia.org |
| Control of Selectivity | The use of electroauxiliaries can direct the position of fluorination. acs.org Reaction conditions such as current density and substrate concentration are also critical. |
| Potential Reactions | Nuclear substitution and addition are competing processes in aromatic systems. researchgate.net |
Another electrosynthetic strategy that could be envisioned is the construction of the fluorinated benzothiophene core itself. For example, electrochemical methods have been developed for the synthesis of sulfonated benzothiophenes through a cascade radical process. nih.gov A similar approach, tailored for the introduction of a fluorine atom and a carbaldehyde group, could potentially be developed.
Reactivity and Mechanistic Investigations of 7 Fluorobenzo B Thiophene 6 Carbaldehyde
Chemical Transformations of the Carbaldehyde Moiety
The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations, making 7-Fluorobenzo[b]thiophene-6-carbaldehyde a potentially valuable intermediate in organic synthesis.
The electron-deficient carbon atom of the carbaldehyde group is highly susceptible to attack by nucleophiles. This initial addition is often followed by a dehydration step, leading to condensation products.
While this compound cannot self-condense via an aldol (B89426) reaction due to the absence of an enolizable α-hydrogen, it can readily react with enolates derived from other carbonyl compounds in a crossed-aldol or Claisen-Schmidt condensation. For instance, reaction with a ketone such as acetone (B3395972) under basic or acidic conditions would be expected to yield a β-hydroxy ketone intermediate, which can then dehydrate to form the corresponding α,β-unsaturated ketone.
The stereocontrol of such reactions is a critical aspect. The formation of either syn or anti diastereomers of the β-hydroxy ketone intermediate can often be influenced by the choice of reaction conditions, such as the nature of the enolate counter-ion, the solvent, and the temperature. However, without specific experimental data for this compound, predictions on stereoselectivity remain speculative.
The reaction of this compound with primary amines, hydrazines, and hydroxylamine (B1172632) leads to the formation of imines (Schiff bases), hydrazones, and oximes, respectively. masterorganicchemistry.com These reactions proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates. masterorganicchemistry.com
These derivatives are often stable, crystalline solids and can be useful for the characterization of the parent aldehyde. Hydrazones, in particular, are key intermediates in reactions such as the Wolff-Kishner reduction.
Table 1: Formation of Imines, Hydrazones, and Oximes from this compound
| Reagent | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine | |
| Hydrazine (H₂N-NH₂) | Hydrazone | |
| Hydroxylamine (H₂N-OH) | Oxime |
Note: The structures in this table are generalized representations of the expected products.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. This reaction is a classic method for forming carbon-carbon double bonds.
The Wittig reaction provides another powerful method for olefination, converting the aldehyde into an alkene. This reaction involves a phosphorus ylide, which reacts with the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
Common oxidizing agents for this transformation include potassium permanganate, chromic acid, or milder reagents like silver oxide (Tollens' reagent). The choice of reagent is crucial to avoid unwanted side reactions on the benzothiophene (B83047) ring.
For the reduction of the aldehyde to the corresponding primary alcohol, a variety of reducing agents can be employed. Sodium borohydride (B1222165) is a mild and selective reagent that is well-suited for this purpose. More powerful reducing agents like lithium aluminum hydride would also be effective but may also reduce other functional groups if present.
Beyond the previously mentioned condensation and olefination reactions, the carbaldehyde carbon is a key site for other carbon-carbon bond-forming reactions. researchgate.net Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the aldehyde to form secondary alcohols after an aqueous workup. illinois.edu
These reactions are fundamental in organic synthesis for building more complex molecular skeletons. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the former aldehyde carbon.
Nucleophilic Addition and Condensation Reactions
Reactivity Governed by the Fluorine Substituent
The presence of a fluorine atom at the 7-position, ortho to an electron-withdrawing aldehyde group, significantly influences the reactivity of the benzene (B151609) ring portion of the molecule. This strategic placement activates the C-F bond, making it susceptible to nucleophilic attack and a participant in modern cross-coupling methodologies.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Position
The C7-fluorine in this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent formyl group at C6 polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This activation is a well-established principle in SNAr chemistry, where electron-withdrawing groups ortho or para to the leaving group facilitate the reaction.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) This table is based on established principles of SNAr reactivity and provides a predictive overview.
| Nucleophile | Predicted Product | Reaction Conditions |
| Ammonia/Amines | 7-Aminobenzo[b]thiophene-6-carbaldehyde derivatives | Polar aprotic solvent, moderate to high temperature |
| Alkoxides | 7-Alkoxybenzo[b]thiophene-6-carbaldehyde derivatives | Corresponding alcohol as solvent, base |
| Thiolates | 7-(Alkyl/Aryl)thiobenzo[b]thiophene-6-carbaldehyde derivatives | Polar aprotic solvent, moderate temperature |
Cross-Coupling Reactions at C-F Bonds (e.g., Suzuki, Stille)
The development of advanced catalytic systems has enabled the use of traditionally unreactive C-F bonds in cross-coupling reactions. For this compound, palladium- or nickel-catalyzed Suzuki-Miyaura and Stille couplings represent powerful tools for the formation of C-C bonds at the 7-position.
In a typical Suzuki-Miyaura coupling , a palladium catalyst, often in the presence of a suitable ligand and a base, facilitates the reaction between the aryl fluoride (B91410) and a boronic acid or ester. The catalytic cycle generally involves oxidative addition of the aryl fluoride to the palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to afford the coupled product and regenerate the catalyst. The efficiency of such reactions with aryl fluorides can be highly dependent on the choice of catalyst, ligand, and reaction conditions.
The Stille coupling , on the other hand, employs an organostannane reagent. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. While Stille couplings are often tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.
Although specific examples with this compound are scarce, the principles of these reactions suggest its viability as a substrate, providing a pathway to novel biaryl and other C-C linked structures.
Table 2: Potential Cross-Coupling Reactions at the C-F Bond This table outlines potential cross-coupling reactions based on established methodologies for aryl fluorides.
| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / Ligand (e.g., SPhos) / Base (e.g., K3PO4) | 7-Arylbenzo[b]thiophene-6-carbaldehyde |
| Stille | Organostannane (e.g., Aryl-SnBu3) | Pd(PPh3)4 / LiCl | 7-Arylbenzo[b]thiophene-6-carbaldehyde |
Aromatic Reactivity of the Benzo[b]thiophene Core
Beyond the reactivity imparted by the fluorine substituent, the inherent aromatic character of the benzo[b]thiophene ring system allows for a range of classical and modern organic transformations.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. For the unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position of the thiophene (B33073) ring, followed by the C2 position. Substitution on the benzene ring is generally less favorable and occurs in the order 6 > 5 > 4 > 7. organic-chemistry.orgchemicalbook.com
Radical Reactions and Cyclizations
While the direct involvement of this compound in radical reactions is not extensively documented, the benzo[b]thiophene scaffold can be synthesized through radical cyclization pathways. nih.gov Furthermore, the aldehyde functionality could potentially undergo radical-mediated transformations, such as additions or couplings. Photochemical reactions, which often involve radical intermediates, could also lead to interesting cyclization or addition products, as has been observed for other thiophene derivatives. dntb.gov.uadocumentsdelivered.comresearchgate.netnih.gov
Ring-Opening and Rearrangement Processes
The benzo[b]thiophene ring is generally stable; however, under certain conditions, ring-opening and rearrangement reactions can occur. For instance, Cope rearrangements have been reported in the benzo[b]thiophene series, typically involving precursors with specific allylic substituents. nih.gov While not directly applicable to this compound itself, this illustrates the potential for skeletal rearrangements within this heterocyclic system. Ring-opening can be achieved under reductive conditions or through the action of strong bases or organometallic reagents, though such transformations often require harsh conditions and may not be compatible with the aldehyde functionality.
Advanced Spectroscopic and Crystallographic Characterization of 7 Fluorobenzo B Thiophene 6 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-Fluorobenzo[b]thiophene-6-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for a complete and unambiguous assignment of all signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In this compound, the proton signals are expected in distinct regions of the spectrum, characteristic of aromatic, thiophenic, and aldehydic protons.
The aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.4 ppm, due to the strong deshielding effect of the carbonyl group. For instance, the aldehyde proton in Benzo[b]thiophene-3-carbaldehyde appears at δ 10.13 ppm. rsc.org
The protons on the fused ring system will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the thiophene (B33073) ring (H-2 and H-3) and the benzene (B151609) ring (H-4 and H-5) would resonate in the aromatic region, generally between δ 7.0 and 8.7 ppm. rsc.org The specific chemical shifts and coupling constants are crucial for assigning each proton to its exact position in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-6 (CHO) | 9.8 - 10.4 | s | - |
| H-2 / H-3 | 7.0 - 8.0 | d, d | JH,H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy maps the carbon framework of a molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the thiophenic carbons.
The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the δ 185-195 ppm range. rsc.org The carbon atom directly bonded to the fluorine (C-7) will show a large one-bond carbon-fluorine coupling constant (¹JC,F), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other carbons of the benzo[b]thiophene core are expected to resonate in the typical aromatic region of δ 120-150 ppm. rsc.org For unsubstituted thiophene, carbon signals appear around δ 125 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C-6 (CHO) | 185 - 195 | - |
| C-7 | 155 - 165 | Large ¹JC,F |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment
¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms. alfa-chemistry.com Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. alfa-chemistry.comresearchgate.net
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine attached to an aromatic ring typically falls within the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edunih.gov The precise chemical shift is sensitive to the electronic effects of the substituents on the ring system. alfa-chemistry.com Analysis of the fine structure of this signal can reveal coupling to nearby protons (H-F coupling), providing further structural confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Assignment
While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning complex spectra and confirming the molecular structure. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduprinceton.edu It would be used to establish the connectivity between adjacent protons on both the thiophene and benzene rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). sdsu.eduprinceton.edu This is the primary method for assigning the chemical shifts of protonated carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). sdsu.eduprinceton.edu HMBC is critical for piecing together the molecular framework. For example, it would show a correlation between the aldehydic proton (H-6) and the carbons at positions 5a and 6, and between the proton at H-5 and the fluorine-bearing carbon (C-7), thus confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net This is particularly useful for determining the stereochemistry and conformation of molecules. For a planar molecule like this, it would confirm the proximity of adjacent protons, such as H-5 and the aldehyde proton.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1670-1700 cm⁻¹. The C=O stretching frequency for thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net
Aromatic C-H Stretch: Weak to medium bands typically appear above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic and thiophene rings. iosrjournals.org
Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, representing the carbon-carbon double bond stretching vibrations within the fused aromatic rings. iosrjournals.org
C-F Stretch: A strong absorption band for the carbon-fluorine bond stretch is anticipated in the 1000-1300 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic system would appear in the fingerprint region, typically between 750-900 cm⁻¹. iosrjournals.org
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic/Thiophenic | > 3000 | Weak-Medium |
| C=O Stretch | Aldehyde | 1670 - 1700 | Strong |
| C=C Stretch | Aromatic/Thiophenic | 1400 - 1600 | Variable |
| C-F Stretch | Aryl Fluoride (B91410) | 1000 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are sensitive to its structure and bonding. For this compound, characteristic Raman bands would be expected for the C-F stretching, C=O stretching of the aldehyde, C-S stretching of the thiophene ring, and various aromatic C-C and C-H vibrations. The precise frequencies of these bands offer a fingerprint of the molecule, allowing for structural confirmation and analysis of intermolecular interactions in different environments.
Table 1: Expected Raman Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-F | Stretching | 1000 - 1400 |
| C=O (Aldehyde) | Stretching | 1680 - 1715 |
| C-S (Thiophene) | Stretching | 600 - 800 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
Note: The exact positions of the Raman bands can be influenced by the molecular environment and any intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For this compound (C₉H₅FOS), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition. This technique is crucial for distinguishing between isomers and compounds with similar nominal masses.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules can be fragmented into smaller, characteristic ions. Analyzing the pattern of these fragments provides a roadmap to the molecule's structure. For this compound, expected fragmentation pathways could involve the loss of the formyl radical (-CHO), the fluorine atom, or cleavage of the thiophene ring. The resulting fragment ions would be indicative of the connectivity of the atoms within the parent molecule, thus confirming its structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum, a plot of absorbance versus wavelength, reveals information about the conjugated systems and chromophores present. The benzo[b]thiophene core, extended by the aldehyde group, is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent and the presence of substituents on the aromatic ring.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. researchgate.netmdpi.com An SCXRD analysis of this compound would reveal the planarity of the benzo[b]thiophene ring system, the conformation of the aldehyde group, and the specific bond lengths and angles. researchgate.net This data is invaluable for understanding the molecule's geometry and how it packs in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and π-π stacking. mdpi.com
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of chiral derivatives of this compound is a critical step in their characterization, particularly in contexts such as pharmaceutical development where enantiomers can exhibit distinct biological activities. The determination of the three-dimensional arrangement of atoms at a stereocenter is typically achieved through a combination of chiroptical spectroscopic methods and single-crystal X-ray crystallography.
For derivatives of this compound that are chiral, the absolute configuration is established using techniques that are sensitive to the molecule's handedness. The primary methods employed for this purpose are X-ray crystallography, particularly utilizing anomalous dispersion, and chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). nih.govmdpi.com
X-ray Crystallography and Anomalous Dispersion
Single-crystal X-ray diffraction is considered the definitive method for determining absolute configuration. nih.gov For a chiral derivative of this compound, this technique can provide the precise spatial coordinates of each atom in the crystal lattice, thereby revealing its absolute stereochemistry.
A key element in the crystallographic determination of absolute configuration for sulfur-containing compounds is the phenomenon of anomalous dispersion (or anomalous scattering). numberanalytics.comnih.gov When X-rays interact with electrons, particularly those in heavier atoms like sulfur, the scattering is not perfectly in phase with the incident X-ray beam, especially at wavelengths near the absorption edge of the atom. researchgate.netresearchgate.net This phase shift results in measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. mit.edu The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration. rsc.org
For a hypothetical chiral derivative, Crystallographic data might be presented as follows:
| Parameter | Value |
| Chemical Formula | C₁₀H₈OF₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| Wavelength (Å) | 1.54178 (Cu Kα) |
| Flack Parameter | 0.02(3) |
| Absolute Configuration | (R) |
This table is interactive. Users can sort and filter the data.
A Flack parameter close to zero for a given enantiomer confirms the assigned configuration, while a value near one would indicate that the inverted structure is correct.
Vibrational and Electronic Circular Dichroism
In cases where suitable single crystals for X-ray diffraction cannot be obtained, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) serve as powerful, non-destructive alternatives for determining the absolute configuration of chiral molecules in solution. nih.govamericanlaboratory.comrsc.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum provides a unique fingerprint of the molecule's absolute configuration. The standard approach involves:
Experimental measurement of the VCD spectrum of the chiral derivative.
Computational prediction of the VCD spectrum for one enantiomer (e.g., the R-enantiomer) using quantum chemical calculations, such as density functional theory (DFT). nih.gov
Comparison of the experimental and calculated spectra. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample. cam.ac.ukrsc.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The presence of the benzo[b]thiophene chromophore in the target molecule makes it amenable to ECD analysis. The process is analogous to VCD, where the experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer to assign the absolute configuration. mdpi.com
A hypothetical comparison of experimental and calculated chiroptical data for a derivative might be summarized as:
| Technique | Wavelength/Frequency | Experimental Signal | Calculated Signal (R-enantiomer) | Conclusion |
| ECD | 280 nm | Δε = +5.2 | Δε = +5.5 | Matches (R)-configuration |
| ECD | 250 nm | Δε = -3.1 | Δε = -2.9 | Matches (R)-configuration |
| VCD | 1705 cm⁻¹ | (+) | (+) | Matches (R)-configuration |
| VCD | 1450 cm⁻¹ | (-) | (-) | Matches (R)-configuration |
This table is interactive. Users can sort and filter the data.
The combination of these advanced spectroscopic and crystallographic techniques provides a robust framework for the definitive assignment of the absolute configuration of chiral derivatives of this compound.
Computational and Theoretical Chemistry Investigations of 7 Fluorobenzo B Thiophene 6 Carbaldehyde
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in quantum mechanics, with various methodologies being employed to approximate solutions to the Schrödinger equation for complex molecules.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT methods are used to determine the electronic structure, energies, and geometries of molecules. acs.org For thiophene (B33073) and its derivatives, DFT calculations have been successfully applied to evaluate structural and electronic characteristics. nih.gov
In typical DFT studies on substituted benzothiophenes, a variety of functionals and basis sets are employed. For instance, the B3LYP functional combined with a 6-31G** basis set is a common choice for optimizing the geometries of such molecules. acs.org More extensive basis sets, like 6-311++G(d,p), can be used for more precise energy calculations. researchgate.net The choice of functional is critical, with studies showing that for predicting properties like the HOMO-LUMO gap, functionals such as ωB97XD can provide high accuracy. nih.gov
While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock theory, provide a fundamental approach to calculating molecular properties. emerginginvestigators.org These methods are computationally more demanding than DFT but can offer valuable benchmarks.
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative. These methods use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT or ab initio methods, they can be useful for preliminary studies of large molecules or for screening purposes.
Electronic Structure and Reactivity Descriptors
From the quantum chemical calculations, a wealth of information about the electronic structure and reactivity of 7-Fluorobenzo[b]thiophene-6-carbaldehyde can be derived.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. acs.org A smaller gap generally suggests higher reactivity. acs.org
The introduction of substituents to the benzothiophene (B83047) core significantly influences the HOMO and LUMO energy levels. Fluorination of a polymer backbone, for example, has been shown to lower both the HOMO and LUMO energy levels. nih.govpolyu.edu.hk An aldehyde group, being electron-withdrawing, would also be expected to lower the energies of these orbitals.
For the parent molecule, benzothiophene, the HOMO and LUMO energies have been calculated at the B3LYP/6-311++G** level of theory. researchgate.net The HOMO-LUMO gap can provide insights into the charge transfer interactions within the molecule. scialert.net
| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |
| Benzothiophene | -0.229 | -0.046 | 0.183 |
This table is based on data for the unsubstituted benzothiophene molecule and serves as a reference for understanding the electronic properties of its derivatives. researchgate.net
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP maps different potential values onto the molecular surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net
For a molecule like this compound, the MEP would show regions of negative potential around the electronegative fluorine and oxygen atoms, making them susceptible to electrophilic attack. Conversely, regions of positive potential would be expected near the hydrogen atoms. The electrostatic potential map of the parent benzothiophene shows the distribution of charge in the absence of substituents. researchgate.net The addition of the fluorine and carbaldehyde groups would significantly alter this distribution, enhancing the polarization of the molecule.
Reaction Mechanism Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. For benzothiophene derivatives, this can include modeling electrophilic substitution reactions, cycloadditions, or metal-catalyzed cross-coupling reactions. numberanalytics.com
By calculating the energy profile of a proposed reaction pathway, researchers can determine the feasibility of the reaction and identify the rate-determining step. This theoretical understanding can guide the design of new synthetic routes and the optimization of reaction conditions. For example, understanding the mechanism of action of benzothiophene-based pharmaceuticals can aid in the design of more potent and selective therapeutic agents. numberanalytics.com
Transition State Identification and Energy Barriers
A critical aspect of understanding the reactivity of this compound is the identification of transition states and the calculation of associated energy barriers for its potential reactions. Density Functional Theory (DFT) is a commonly employed method for this purpose. acs.org By modeling the reaction pathway, computational chemists can locate the highest energy point, the transition state, which governs the reaction rate.
For instance, in reactions involving the aldehyde group, such as nucleophilic addition or oxidation, DFT calculations can map out the potential energy surface. The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of how fast the reaction is likely to proceed. While specific data for this compound is not available, studies on similar aromatic aldehydes show that the energy barriers are sensitive to the electronic nature of the substituents on the aromatic ring. A study on the deoxyfluorination of benzaldehydes using DFT revealed a free energy barrier of 9.6 kcal/mol for the rate-determining step. researchgate.net Similar calculations for this compound would be crucial in predicting its reactivity in analogous transformations.
Table 1: Illustrative Calculated Activation Energies for Reactions of Aromatic Aldehydes from Literature
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| Deoxyfluorination | Benzaldehyde | DFT | 9.6 |
| Michael Addition | Various Michael Acceptors | DFT | 11.4 - 33.5 |
Note: The data in this table is for analogous compounds and reactions and is provided for illustrative purposes to demonstrate the type of information obtained from transition state calculations.
Prediction of Regioselectivity and Stereoselectivity
Computational methods are invaluable for predicting the regioselectivity of reactions, such as electrophilic aromatic substitution on the benzo[b]thiophene ring. The fluorine and aldehyde substituents, along with the inherent electronic properties of the bicyclic system, direct incoming electrophiles to specific positions.
Methods like the RegioSQM, which calculates the free energies of protonated intermediates using semi-empirical methods, have shown high accuracy in predicting the site of electrophilic attack on heteroaromatic systems. rsc.org For this compound, computational analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, and the energies of possible intermediates (sigma-complexes) can determine the most likely position for substitution. It is known that electrophilic substitution on benzo[b]thiophene typically occurs at the 2- or 3-position of the thiophene ring. The presence and interplay of the fluorine and formyl groups would modulate this reactivity, a prediction that can be quantified through computation.
Stereoselectivity, particularly in reactions involving the aldehyde group (e.g., addition of a chiral nucleophile), can also be predicted. By calculating the transition state energies for the formation of different stereoisomers, the most likely product can be identified.
Spectroscopic Property Prediction
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for the characterization of this compound.
Computational NMR Chemical Shift Calculation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a mature field in computational chemistry. researchgate.net For this compound, calculating the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, are highly effective for this purpose. nsf.gov
The calculated chemical shifts are typically scaled using empirical correlations to improve agreement with experimental data. Studies on fluorinated aromatic compounds have established reliable scaling factors for predicting ¹⁹F NMR chemical shifts with a high degree of accuracy, often with a mean absolute deviation of less than 2 ppm. nih.gov This predictive power is crucial for assigning specific resonances in the experimental spectrum to the correct nuclei within the molecule.
Table 2: Representative Computational Methods for NMR Chemical Shift Prediction of Fluorinated Aromatic Compounds
| Computational Method | Basis Set | Key Features |
| B3LYP | 6-31+G(d,p) | Recommended for rapid and reliable predictions. nih.gov |
| ωB97XD | 6-31+G(d,p) | Accounts for dispersion corrections, providing high accuracy. nsf.gov |
Note: This table presents methodologies successfully applied to related classes of compounds.
Theoretical UV-Vis and IR Spectra Simulation
The simulation of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra provides further avenues for the characterization of this compound. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light. For instance, computational studies on substituted benzothiophenes have been used to interpret their photophysical properties. rsc.org
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. By comparing the simulated spectrum with the experimental one, each peak can be assigned to a specific vibrational mode of the molecule, such as the C=O stretch of the aldehyde or the C-F stretch. This detailed assignment aids in the structural confirmation of the compound.
Conformational Analysis and Molecular Dynamics
The three-dimensional structure and dynamics of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. The primary focus of conformational analysis for this molecule would be the orientation of the aldehyde group relative to the benzo[b]thiophene ring.
Due to potential steric interactions between the aldehyde group and the adjacent fluorine atom, there might be a preferred rotational conformation. Computational methods can be used to calculate the energy profile for the rotation around the single bond connecting the aldehyde to the ring. This helps in identifying the most stable conformer(s) and the energy barriers between them.
Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the molecule and the accessible conformational space. For larger systems involving this compound, such as its interaction with a biological macromolecule, MD simulations are an indispensable tool for understanding the binding modes and energetics.
Role in Advanced Chemical Research and Materials Science
7-Fluorobenzo[b]thiophene-6-carbaldehyde as a Versatile Chemical Probe
No specific research studies have been identified that utilize this compound as a chemical probe. The design of a chemical probe relies on specific molecular recognition and signaling properties, and there is no available data to suggest that this compound has been developed or employed for such purposes.
Development of Complex Organic Architectures
There are no published examples of this compound being used as a key building block in the synthesis of complex organic architectures. While its structure suggests potential for such applications, the scientific literature does not currently contain any reports of its incorporation into larger, intricate molecular frameworks.
Synthesis of Benzo[b]thiophene-Based Organic Materials
Precursors for Organic Semiconductors
No research has been found that specifically investigates or confirms the use of this compound as a precursor for organic semiconductors. The electronic properties of materials derived from this specific compound have not been reported.
Components in Organic Light-Emitting Diodes (OLEDs)
There is no evidence in the scientific literature to indicate that this compound has been used as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its photophysical properties and performance in electroluminescent devices have not been documented.
Combinatorial and Parallel Synthesis of Benzo[b]thiophene Libraries
The use of this compound in the combinatorial or parallel synthesis of benzo[b]thiophene libraries has not been reported. While these techniques are employed for the generation of diverse compound libraries, there are no specific examples of this particular aldehyde being used as a starting material in such high-throughput synthetic approaches.
Q & A
Q. How to address conflicting reports on the stability of this compound in acidic media?
- Methodology : Replicate degradation studies under standardized pH and temperature. Use NMR to track decomposition products (e.g., defluorination). Compare stability in buffered vs. unbuffered systems and model degradation kinetics (pseudo-first-order plots). Consider steric effects of substituents on the thiophene ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
